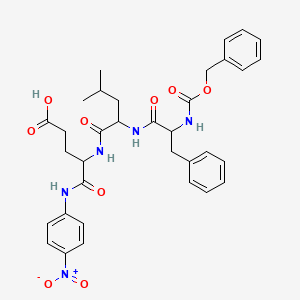

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Description

Properties

Molecular Formula |

C34H39N5O9 |

|---|---|

Molecular Weight |

661.7 g/mol |

IUPAC Name |

4-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41) |

InChI Key |

HLLMBZPHTOCJKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Enzyme Specificity & Kinetic Analysis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Executive Summary

Substrate Identity: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-FLE-pNA)

Primary Target: 20S Proteasome,

Part 1: Molecular Architecture & Enzyme Interface

Structural Analysis

This substrate is a synthetic chromogenic peptide designed to probe specific proteolytic cleavage events. Its architecture is tripartite:

-

N-Terminal Cap (Cbz/Z): The Carbobenzoxy group protects the N-terminus, mimicking the peptide bond of a longer protein chain and preventing degradation by aminopeptidases. It also provides a hydrophobic anchor for the S3/S4 enzyme subsites.

-

Peptide Sequence (Phe-Leu-Glu):

-

P1 (Glu): The Glutamic Acid residue adjacent to the reporter is the primary determinant of specificity. It targets enzymes with a basic S1 pocket (specifically the

subunit of the proteasome). -

P2 (Leu) & P3 (Phe): These hydrophobic residues align with the S2 and S3 pockets, stabilizing the enzyme-substrate complex.

-

-

C-Terminal Reporter (pNA): para-Nitroanilide is linked via an amide bond. Upon cleavage, free pNA is released, shifting absorbance to 405–410 nm (yellow), allowing continuous spectrophotometric monitoring.

The "DL" Stereochemical Challenge

The specific formulation This compound contains racemic amino acids at all three positions.

-

Theoretical Isomers:

distinct stereoisomers (LLL, LLD, LDL, etc.). -

Biological Reality: Eukaryotic proteases, including the 20S proteasome, are strictly stereospecific for L-isomers .

-

Experimental Impact: Only the L-Phe-L-Leu-L-Glu-pNA fraction (theoretically 12.5% of the total mass) is a valid substrate. The remaining isomers containing D-amino acids often act as competitive inhibitors , occupying the active site without being hydrolyzed. This effectively lowers the apparent

and alters the measured

Expert Insight: When using this racemic substrate, you must calculate the effective concentration of the LLL-isomer for kinetic parameters (

). Failure to do so will result in an 8-fold underestimation of catalytic efficiency ().

Part 2: Primary Target – The 20S Proteasome ( Subunit)

While the sequence Phe-Leu-Glu can be cleaved by specific bacterial proteases (e.g., S. aureus V8 protease), in a drug development context, this substrate is the canonical probe for the Caspase-like (C-L) activity of the 20S Proteasome .

Mechanism of Action

The 20S proteasome is a barrel-shaped threonine protease. The

Mechanism Steps:

-

Association: The LLL-isomer enters the

-ring gate and diffuses to the -

Nucleophilic Attack: The hydroxyl group of the N-terminal Threonine (Thr1) of the

subunit attacks the carbonyl carbon of the P1 Glutamic Acid. -

Acyl-Enzyme Intermediate: The pNA group is released (signal generation), and the peptide is transiently covalently bound to Thr1.

-

Hydrolysis: Water attacks the acyl-enzyme bond, releasing the peptide and regenerating the Thr1 hydroxyl.

Visualization: Subunit Catalytic Cycle

Caption: The catalytic cycle of the Proteasome

Part 3: Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Substrate | This compound | Target probe. Dissolve in 100% DMSO to 20-50 mM stock. |

| Enzyme | Purified 20S Proteasome (Human/Yeast) | Target protease. |

| Activator | SDS (0.03%) or PA28 activator | Latent 20S proteasomes require gate-opening to cleave short peptides efficiently. |

| Inhibitor | Epoxomicin or Bortezomib | Negative control to validate specificity. |

| Buffer | 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT | Physiological pH and reducing environment. |

Assay Workflow (Self-Validating)

-

Preparation: Dilute substrate in buffer to working concentrations (e.g., 10–200 µM). Note: Keep final DMSO < 2% to avoid enzyme denaturation.

-

Blanking: Set up a "Substrate Only" well to monitor spontaneous hydrolysis (background noise).

-

Activation: Pre-incubate 20S proteasome with 0.03% SDS for 15 minutes at 37°C. Crucial: Without SDS or PA28, the

-gate remains closed, yielding false negatives. -

Reaction: Add activated enzyme to substrate wells.

-

Detection: Monitor Absorbance at 405 nm (

) kinetically for 30–60 minutes. -

Validation: In parallel, run a well with 1 µM Bortezomib. If signal persists, the activity is not proteasomal (likely contaminant protease).

Visualization: Experimental Logic

Caption: Step-by-step workflow for validating proteasomal activity using the racemic substrate.

Part 4: Data Analysis & Interpretation[1]

Calculation of Activity

Convert the rate of absorbance change (

-

(Extinction coefficient of pNA):

- (Pathlength): 0.6 cm for standard 100 µL microplate wells.

Kinetic Constants ( and )

When plotting Michaelis-Menten curves for the DL-substrate :

-

X-Axis: Plot the concentration of the L-L-L isomer only (Total Concentration / 8).

-

Inhibition Factor: Be aware that the apparent

may be higher than literature values for pure L-substrates due to the competitive inhibition by D-isomers.

| Parameter | Pure L-Substrate (Ref) | DL-Racemic Mixture (Expected) |

| High | Lower (due to non-productive binding) | |

| Low (High affinity) | Higher (Apparent low affinity) | |

| Specificity | High | Moderate (Noise from isomers) |

References

-

Kisselev, A. F., et al. (1999). "The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites."[1] Journal of Biological Chemistry.

-

Groll, M., et al. (1997). "Structure of 20S proteasome from yeast at 2.4 Å resolution." Nature.

-

BenchChem. (2025).[2] "Protease Substrate Profiling: Cbz-Peptide-pNA Kinetics." BenchChem Technical Library.

-

Kisselev, A. F., & Goldberg, A. L. (2001). "Proteasome inhibitors: from research tools to drug candidates." Chemistry & Biology.

Sources

Technical Guide: Mechanism and Kinetic Analysis of p-Nitroanilide Release from Cbz-Tripeptide Substrates

[1]

Executive Summary

This technical guide details the mechanistic and operational framework for using Cbz-tripeptide-p-nitroanilide (pNA) substrates in protease kinetic assays.[1] These chromogenic substrates are the industry standard for characterizing serine and cysteine proteases (e.g., Thrombin, Trypsin, Caspases, Kallikrein) during drug discovery and enzymatic profiling.[1][2]

The core principle relies on the proteolytic cleavage of an amide bond, releasing p-nitroaniline , a yellow chromophore quantifiable at 405 nm .[3] This guide moves beyond basic protocol listing to explain the physicochemical causality of the reaction, the structural rationale of the "Cbz" protecting group, and self-validating experimental workflows.

The Mechanistic Core

The utility of pNA substrates rests on a specific electronic shift that occurs upon hydrolysis.

Chemical Basis of Chromogenesis

In the intact substrate (e.g., Z-Phe-Arg-pNA ), the p-nitroaniline moiety is amide-linked to the C-terminal amino acid.[1] In this state, the nitrogen's lone pair electrons participate in the amide resonance, limiting their delocalization into the nitrophenyl ring. Consequently, the intact substrate absorbs light primarily in the UV region (

Upon enzymatic hydrolysis, the amide bond is cleaved, releasing free p-nitroaniline .[1][3] In the free amine form, the nitrogen lone pair fully conjugates with the

Operational Note: While the peak is at 380 nm, assays are standardly read at 405 nm to avoid interference from the substrate's UV tail and to minimize inner-filter effects from proteins or potential inhibitors.

The Catalytic Cycle (Serine Protease Example)

The reaction follows a ping-pong mechanism (or covalent catalysis):

-

Michaelis Complex (

): The enzyme binds the tripeptide sequence (P1-P3 residues) into its specificity pockets (S1-S3).[1] -

Acylation: The catalytic serine nucleophile attacks the carbonyl carbon of the scissile bond (between P1 and pNA). The pNA group is released as the first product (

).[4] -

Deacylation: Water attacks the acyl-enzyme intermediate, releasing the peptide (

) and regenerating the free enzyme.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from colorless substrate to yellow chromophore.

Caption: Figure 1. Catalytic pathway of pNA release. The rate-limiting step is often deacylation, but pNA release (Acylation) provides the optical signal.[1]

Substrate Architecture: Why "Cbz"?

The "Cbz" (or Z) group is Carbobenzyloxy (Benzyloxycarbonyl). It is not merely a protecting group; it is a structural feature essential for enzyme recognition.

| Feature | Function in Protease Assay |

| N-Terminal Protection | Prevents degradation of the substrate by aminopeptidases that may be present as contaminants in crude samples.[1] |

| Mimicry | The benzyl ring mimics the P4 or P3 amino acid residue, providing hydrophobic interactions with the enzyme's S-subsites, thereby lowering |

| Solubility | While hydrophobic, it prevents the formation of zwitterions at the N-terminus, reducing non-specific electrostatic binding. |

Common Substrate-Enzyme Pairs:

Experimental Framework (The Protocol)

Expertise Note: This protocol is designed for a 96-well microplate format to enable high-throughput kinetic screening.

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4–7.8.

-

Critical: Include 100 mM NaCl (physiologic strength) and 5 mM CaCl

(stabilizes many serine proteases). -

For Cysteine Proteases: Must add reducing agents (1-5 mM DTT or TCEP) and EDTA (to chelate heavy metals, though Ca2+ might be excluded).[1]

-

-

Substrate Stock: Dissolve Cbz-peptide-pNA in 100% DMSO .

-

Enzyme Solution: Dilute in assay buffer immediately before use. Keep on ice.

Workflow Diagram

Caption: Figure 2. Kinetic assay workflow. "Blank" controls are critical to subtract spontaneous hydrolysis.

Step-by-Step Procedure

-

Blanking: Add 90 µL of Substrate/Buffer mix to "No Enzyme" control wells. This monitors spontaneous hydrolysis (background drift).[1]

-

Enzyme Addition: Add 10 µL of enzyme solution to experimental wells.

-

Measurement: Immediately place in a plate reader pre-warmed to reaction temperature (usually 25°C or 37°C).

-

Kinetic Read: Measure Absorbance at 405 nm (

) every 20–30 seconds for 15 minutes. -

Linearity Check: Inspect the curves. Only use the initial linear portion (

) to calculate velocity (

Data Analysis & Validation

Calculating Enzyme Velocity

Raw data from plate readers is in Optical Density (OD).[1] To convert this to concentration (

The Formula:

- : Slope of the linear portion of the curve.

-

(Extinction Coefficient) :

-

Note: A commonly accepted value for pNA at 405 nm in neutral buffer is 9,800

.[1]

-

-

(Path Length) : For 100 µL in a standard 96-well plate,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Non-Linear Rates | Substrate depletion (>10% consumed). | Reduce enzyme concentration or measurement time. |

| High Background | Spontaneous hydrolysis or old substrate. | Check "No Enzyme" wells. Make fresh stock. Store stock in darkness. |

| Low Signal | pH is too low (< 6.0).[1] | pNA becomes protonated and colorless at acidic pH. Adjust buffer > pH 7.0. |

| Precipitation | Substrate insolubility. | Ensure final DMSO is < 5-10%.[1] Add 0.01% Triton X-100 to buffer. |

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Measuring Proteasome Activity Using Chromogenic Substrates

<

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth exploration of the principles and methodologies for quantifying proteasome activity. While the initial query concerned Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, this compound is not a standard, well-documented substrate for proteasome research. Therefore, to deliver a scientifically robust and practical guide, we will focus on a widely accepted and characterized substrate: Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA) . This substrate is a cornerstone for assaying the chymotrypsin-like activity of the proteasome. We will delve into the core principles of the assay, provide detailed, field-proven protocols, discuss data interpretation, and explore its application in inhibitor screening.

The 26S Proteasome: The Cell's Master Regulator of Protein Homeostasis

The 26S proteasome is a large, ~2.5 MDa multi-subunit protease complex essential for maintaining protein homeostasis in all eukaryotic cells.[1][2] It is the terminal machinery of the ubiquitin-proteasome system (UPS), responsible for the selective degradation of damaged, misfolded, or unneeded proteins that have been tagged with a polyubiquitin chain.[3][4] This process is not merely cellular housekeeping; it is a critical regulatory mechanism controlling a vast array of cellular processes, including cell cycle progression, signal transduction, immune responses, and apoptosis.[2][3]

The 26S proteasome consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3] The 20S core forms a barrel-shaped structure containing the proteolytic active sites, which are sequestered within its central chamber.[5] Mammalian proteasomes possess three distinct types of catalytic activity:

-

Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues. This is typically the most robust activity.

-

Trypsin-like (T-L): Cleaves after basic residues.

-

Caspase-like (C-L) / Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues.

The 19S regulatory particle recognizes, deubiquitinates, unfolds, and translocates the targeted protein into the 20S core for degradation in an ATP-dependent manner.[4]

The Principle of p-Nitroaniline (pNA) Release Assays

Measuring the specific activities of the proteasome is fundamental to understanding its function and for the discovery of therapeutic inhibitors. A widely adopted method for this is the p-nitroaniline (pNA) release assay, a type of colorimetric assay.[6][7][8]

The core principle is elegant in its simplicity:

-

Substrate Design: A short peptide sequence, specifically designed to be recognized and cleaved by one of the proteasome's active sites, is chemically linked to a p-nitroaniline (pNA) molecule.[6][8] For chymotrypsin-like activity, the substrate Suc-LLVY-pNA is commonly used.

-

Enzymatic Cleavage: In its conjugated form (Suc-LLVY-pNA), the substrate is colorless. When incubated with active proteasomes, the enzyme cleaves the amide bond between the peptide and the pNA molecule.[6]

-

Chromophore Release: This cleavage releases free p-nitroaniline.

-

Colorimetric Detection: Free pNA has a distinct yellow color and strongly absorbs light at a wavelength of 405-410 nm.[6][9] The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release, and thus, to the enzymatic activity of the proteasome.[6][7]

This direct relationship allows for the precise, quantitative measurement of proteasome activity and is highly adaptable for various applications, including enzyme kinetics and high-throughput screening of inhibitors.[7]

```dot

graph "Mechanism_of_pNA_Release_Assay" {

layout=neato;

graph [overlap=false, splines=true, bgcolor="#F1F3F4"];

node [style=filled, shape=box, fontname="Arial", fontsize=12, margin=0.2];

edge [fontname="Arial", fontsize=10];Figure 1: Mechanism of the pNA-based colorimetric assay for proteasome activity.

In Vitro Proteasome Activity Assay: A Step-by-Step Protocol

This protocol details the measurement of chymotrypsin-like activity in purified proteasome preparations or cell lysates using Suc-LLVY-pNA.

3.1. Required Reagents and Materials

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT (add fresh), 0.1 mM EDTA.

-

Substrate Stock: Suc-LLVY-pNA (10 mM in DMSO). Store at -20°C, protected from light.

-

Purified 20S or 26S Proteasome or Cell Lysate: Prepare lysate in a non-denaturing buffer without protease inhibitors.[10]

-

Proteasome Inhibitor (Negative Control): MG-132 (1 mM in DMSO). MG-132 is a potent, reversible inhibitor of the chymotrypsin-like activity.[11][12]

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

3.2. Experimental Workflow

The following protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

Step 1: Prepare Working Solutions

-

Substrate Working Solution: Dilute the 10 mM Substrate Stock to 200 µM in Assay Buffer. (e.g., 2 µL of 10 mM stock into 998 µL of Assay Buffer). Prepare this solution fresh and protect it from light.

-

Enzyme/Lysate Preparation: Thaw purified proteasome or cell lysate on ice. Dilute to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but a starting point for purified 20S proteasome is 1-5 nM.

-

Inhibitor Working Solution: Dilute the 1 mM MG-132 stock to 20 µM in Assay Buffer.

Step 2: Plate Setup It is crucial to include proper controls to validate the assay results. Prepare wells in triplicate for each condition.

| Well Type | Component 1 (50 µL) | Component 2 (25 µL) | Component 3 (25 µL) | Purpose |

| Sample | Enzyme/Lysate | Assay Buffer | Assay Buffer | Measures total activity in the sample. |

| Inhibitor Control | Enzyme/Lysate | 20 µM MG-132 | Assay Buffer | Measures non-proteasomal activity. |

| Blank (No Enzyme) | Assay Buffer | Assay Buffer | Assay Buffer | Background absorbance of buffer and substrate. |

Step 3: Reaction Incubation

-

Add Component 1 and Component 2 to the appropriate wells as described in the table.

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the proteasome.[13]

-

Initiate the reaction by adding 50 µL of the 200 µM Substrate Working Solution to all wells. The final substrate concentration will be 100 µM.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

Step 4: Data Acquisition

-

Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.[13]

-

It is critical to operate within the linear range of the reaction. The initial rate of the reaction (V₀) is the most accurate measure of enzyme activity.

```dot

digraph "Experimental_Workflow" {

graph [fontname="Arial", bgcolor="#F1F3F4", splines=ortho];

node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];Figure 2: High-level workflow for the in vitro proteasome activity assay.

Data Analysis and Interpretation

-

Correct for Background: For each time point, subtract the average absorbance of the "Blank" wells from the "Sample" and "Inhibitor Control" wells.

-

Plot the Data: Plot the corrected absorbance (Y-axis) versus time in minutes (X-axis) for both the "Sample" and "Inhibitor Control" conditions.

-

Calculate the Initial Rate (V₀): Determine the slope of the linear portion of the curve for each condition. The slope represents the rate of reaction (ΔAbs/min). The rate should be linear for at least the first 10-15 minutes.

-

Determine Specific Proteasome Activity: Subtract the rate of the "Inhibitor Control" from the rate of the "Sample".

-

Specific Activity = Rate(Sample) - Rate(Inhibitor Control)

-

-

Quantify Activity: To convert the rate from ΔAbs/min to a more standard unit (e.g., pmol of pNA/min), a standard curve using known concentrations of free pNA must be generated.[7] The Beer-Lambert law (A = εcl) can also be used if the molar extinction coefficient (ε) for pNA under the specific assay conditions is known (typically ~10,000 M⁻¹cm⁻¹).[7]

Application: High-Throughput Screening (HTS) for Proteasome Inhibitors

This assay is readily adaptable for screening compound libraries to identify novel proteasome inhibitors, which are valuable as research tools and potential therapeutics (e.g., for multiple myeloma).[5][7]

Workflow Modifications for HTS:

-

Plate Layout: A 96- or 384-well plate is used. Test compounds (typically dissolved in DMSO) are added to "Sample" wells.

-

Controls:

-

Negative Control (0% Inhibition): Wells containing enzyme and DMSO (vehicle) but no inhibitor.

-

Positive Control (100% Inhibition): Wells containing enzyme and a known potent inhibitor like MG-132.

-

-

Execution: The protocol is similar, with the test compounds being pre-incubated with the enzyme before the addition of the substrate.

-

Data Analysis: The assay is typically run as an endpoint measurement after a fixed time (e.g., 30 minutes). The percent inhibition is calculated as follows:

% Inhibition = [ 1 - ( (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank) ) ] * 100

Compounds showing significant inhibition (a "hit") can then be selected for further characterization, such as determining their IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting and Key Considerations

| Issue | Possible Cause(s) | Solution(s) |

| High Background Signal | Substrate degradation (light/heat); Contaminated reagents. | Prepare substrate fresh, protect from light. Use high-purity water and reagents. |

| No or Low Signal | Inactive enzyme; Suboptimal assay conditions (pH, temp); Inhibitory components in lysate. | Use a fresh enzyme aliquot; avoid multiple freeze-thaws.[14] Verify buffer pH and temperature.[14] Dialyze cell lysate or perform a buffer exchange. |

| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Substrate inhibition. | Use a lower enzyme concentration or higher substrate concentration. Keep enzyme on ice.[14] Some proteasome kinetics can be complex; analyze only the initial linear phase.[15] |

| High Well-to-Well Variability | Pipetting errors; Temperature gradients across the plate; Evaporation. | Use calibrated pipettes. Allow plate and reagents to equilibrate to temperature before starting.[14] Use plate sealers for long incubations.[14] |

Causality Behind Experimental Choices:

-

Why DTT? The proteasome contains cysteine residues that are sensitive to oxidation. Dithiothreitol (DTT) is a reducing agent that helps maintain the enzyme in an active state.

-

Why pre-incubate with inhibitors? Many inhibitors, including MG-132, bind reversibly but require time to reach equilibrium with the enzyme. Pre-incubation ensures that the measured inhibition is accurate and not underestimated due to slow binding kinetics.

-

Why use initial rates? As the reaction proceeds, the substrate is consumed, and the product may cause feedback inhibition. The initial velocity (V₀), measured before these factors become significant, is the most accurate representation of the enzyme's performance under the defined conditions.

References

-

Chen, Y., et al. (2021). Structure, Dynamics and Function of the 26S Proteasome. PubMed. Available at: [Link]

-

Chen, Y., et al. (2021). Structure, Dynamics and Function of the 26S Proteasome. SciSpace. Available at: [Link]

-

Schweitzer, A., et al. (2018). Structure and Function of the 26S Proteasome. PMC. Available at: [Link]

-

Schweitzer, A., et al. (2018). Structure and Function of the 26S Proteasome. PubMed. Available at: [Link]

-

Kisselev, A. F., & Goldberg, A. L. (2012). Structure and mechanism of action of proteasome inhibitors. ResearchGate. Available at: [Link]

-

Stein, R. L., et al. (1996). Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. Biochemistry. Available at: [Link]

-

Lu, Y., et al. (2015). Substrate degradation by the proteasome: a single-molecule kinetic analysis. PMC. Available at: [Link]

-

Kisselev, A. F., et al. (2012). Development of proteasome inhibitors as research tools and cancer drugs. PMC. Available at: [Link]

-

Wikipedia. MG132. Wikipedia. Available at: [Link]

-

Miller, Z. (2020). How proteasome inhibitor (MG132, MG115) works?. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. PMC. Available at: [Link]

-

Scarpin, M. R., & Gaczynska, M. (2020). Methods to Discover and Evaluate Proteasome Small Molecule Stimulators. MDPI. Available at: [Link]

-

Pajares, M., et al. (2020). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. MDPI. Available at: [Link]

-

Moshe, M., et al. (2025). Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry. PNAS. Available at: [Link]

-

Zhang, Y., et al. (2024). A kinetic model for USP14 regulated substrate degradation in 26S proteasome. PMC. Available at: [Link]

-

Yazgili, A. S., et al. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. PMC. Available at: [Link]

-

Yazgili, A. S., et al. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. ResearchGate. Available at: [Link]

-

UBPBio. Proteasome Activity Fluorometric Assay Kit I. UBPBio. Available at: [Link]

-

Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. PMC. Available at: [Link]

-

Yazgili, A. S., et al. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. ScienceOpen. Available at: [Link]

-

Scaringelli, F. P., & Reisz, J. I. (1969). p-nitroaniline as a colorimetric reagent for sulphur dioxide. PubMed. Available at: [Link]

-

Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. FSU College of Medicine. Available at: [Link]

Sources

- 1. Structure, Dynamics and Function of the 26S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of the 26S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MG132 - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Measuring Chymotrypsin-Like Activity: A Technical Guide to Chromogenic Substrates

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the accurate measurement of chymotrypsin-like enzymatic activity is a cornerstone of experimental success. This guide provides an in-depth technical overview of chromogenic substrates, offering not just protocols, but the scientific rationale behind them to empower robust and reliable assay design.

The Principle of Chromogenic Protease Assays: A Visual Hydrolysis

Chymotrypsin and chymotrypsin-like enzymes are a subgroup of serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1] The fundamental principle of a chromogenic assay is the enzymatic hydrolysis of a synthetic peptide substrate that has been chemically linked to a chromophore. This chromophore, when part of the intact substrate, is colorless. Upon enzymatic cleavage, the chromophore is released, resulting in a colored product that can be quantified spectrophotometrically.

The most commonly employed chromophore for this purpose is p-nitroaniline (pNA). In its peptide-conjugated form, the electronic properties of the anilide nitrogen are such that the molecule does not absorb light in the visible spectrum. However, once chymotrypsin cleaves the amide bond, the free p-nitroaniline released into the solution exhibits a distinct yellow color, with a characteristic absorbance maximum around 405-410 nm.[2][3] The rate of this color change is directly proportional to the enzymatic activity under appropriate assay conditions.[2]

Selecting the Optimal Chromogenic Substrate

The choice of substrate is critical and depends on the specific chymotrypsin-like enzyme being studied and the experimental objectives. The ideal substrate exhibits high specificity and a favorable combination of kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A low Kₘ indicates a high affinity of the enzyme for the substrate, while a high kcat signifies a rapid turnover rate. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

Below is a comparative summary of commonly used chromogenic substrates for chymotrypsin-like activity:

| Substrate Name (Abbreviation) | Chemical Structure | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) | Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide | 0.089[4] | 10[4] | 1.12 x 10⁵[4] |

| MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) | Methoxy-Succinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-nitroanilide | 0.080 | 120 | 1.5 x 10⁶ |

| N-Glutaryl-L-Phe-pNA (GPNA) | N-Glutaryl-L-Phenylalanine-p-nitroanilide | Varies | Varies | Lower than tetrapeptides[5] |

| N-Benzoyl-L-Tyr-pNA (BTpNA) | N-Benzoyl-L-Tyrosine-p-nitroanilide | Varies | Varies | Lower than tetrapeptides |

Field-Proven Insights:

For general chymotrypsin activity, Suc-AAPF-pNA is an excellent and widely used substrate due to its high sensitivity and specificity.[6][7] The succinyl group at the N-terminus enhances solubility.[4] The Proline residue at the P2 position is known to favor the trans conformation of the preceding peptide bond, which is the conformation recognized and cleaved by chymotrypsin.[8] S-2586 is another highly sensitive substrate, often favored in clinical and diagnostic assays.[2] Simpler substrates like GPNA and BTpNA are less specific and generally exhibit poorer kinetics, but can be useful for certain applications or as historical comparators.

The Causality Behind Experimental Design: A Self-Validating System

A robust enzymatic assay is a self-validating system. Each component and step is chosen to ensure that the measured rate is a true reflection of the enzyme's intrinsic activity.

The Enzymatic Reaction Pathway

The hydrolysis of a chromogenic substrate by chymotrypsin follows a "Ping-Pong" mechanism, characteristic of serine proteases.[9] This involves the formation of a covalent acyl-enzyme intermediate.

Caption: Enzymatic hydrolysis of a pNA substrate by chymotrypsin.

Why Initial Velocity (V₀) is Critical

Enzyme kinetics are ideally measured under initial velocity conditions. This is the rate of the reaction at the very beginning, before significant substrate depletion (typically <10%) or product accumulation occurs.[10] Measuring V₀ is crucial because:

-

Substrate Concentration is Known: The reaction rate is dependent on substrate concentration. By measuring the initial rate, we can assume the substrate concentration is constant and equal to what was initially added.

-

Minimizing Product Inhibition: As the product (the cleaved peptide and pNA) accumulates, it can bind to the enzyme's active site and inhibit further reaction, leading to a decrease in the observed rate.

-

Avoiding Reverse Reactions: Although the cleavage of the pNA amide bond is essentially irreversible, measuring the initial rate simplifies the kinetic model by eliminating any consideration of the reverse reaction.

The Importance of Substrate Concentration

The relationship between reaction velocity and substrate concentration is described by the Michaelis-Menten equation.[11] To accurately determine the maximum velocity (Vmax) of an enzyme, the substrate concentration should be saturating, meaning it is significantly higher than the Kₘ (typically 5-10 times the Kₘ).[12] At saturating substrate concentrations, the reaction rate is independent of further increases in substrate concentration and is limited only by the enzyme's catalytic speed.[12] Conversely, when screening for inhibitors, using a substrate concentration close to the Kₘ value is often more sensitive to competitive inhibitors.

Buffer Composition: The Role of Tris and CaCl₂

A common buffer system for chymotrypsin assays is Tris-HCl at a pH of 7.8-8.6, supplemented with calcium chloride (CaCl₂).[2][13]

-

Tris Buffer: Provides a stable pH environment in the optimal range for chymotrypsin activity.

-

Calcium Chloride (CaCl₂): Calcium ions are known to bind to chymotrypsin and stabilize its conformation, thereby enhancing its catalytic activity and protecting it from autolysis (self-digestion).[4][13]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for measuring chymotrypsin activity. It is imperative to perform all measurements in at least triplicate for statistical validity.

General Experimental Workflow

Caption: General workflow for a chromogenic chymotrypsin assay.

Protocol for Suc-AAPF-pNA

This protocol is adapted for a 96-well microplate format, but can be scaled for cuvettes.

Materials:

-

Bovine pancreatic α-chymotrypsin

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.6

-

1 mM HCl for enzyme dilution

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 410 nm

Procedure:

-

Reagent Preparation:

-

Suc-AAPF-pNA Stock Solution (20 mM): Dissolve 12.5 mg of Suc-AAPF-pNA (MW ~624.6 g/mol ) in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.[2][13]

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in ice-cold 1 mM HCl. The acidic pH prevents autolysis during storage. Store in small aliquots at -80°C.

-

Working Enzyme Solution: Immediately before the assay, dilute the chymotrypsin stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

-

Assay Execution:

-

Set up the reactions in the 96-well plate. For each reaction, prepare a "no enzyme" control well containing only buffer and substrate.

-

Add Assay Buffer to each well to bring the final reaction volume to 200 µL.

-

Add the Suc-AAPF-pNA stock solution to achieve the desired final substrate concentration (e.g., for a final concentration of 1.6 mM in 200 µL, add 16 µL of the 20 mM stock).[2]

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the working enzyme solution to each well (except the "no enzyme" control).

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

For each well, plot absorbance versus time.

-

Determine the initial velocity (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve.

-

Subtract the rate of the "no enzyme" control from the sample rates to correct for any non-enzymatic substrate hydrolysis.

-

Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law: Activity (µmol/min) = (ΔAbs/min * Reaction Volume (L)) / (ε * Path Length (cm)) Where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).[7]

-

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of your data requires vigilance for potential artifacts and sources of error.

| Problem | Potential Cause | Self-Validating Solution |

| High Background (High rate in "no enzyme" control) | Substrate instability/spontaneous hydrolysis. | Prepare substrate solution fresh. Store stock solutions at -20°C in a desiccated environment. Check the pH of the buffer.[7] |

| Buffer contamination with proteases. | Use fresh, sterile-filtered buffer. Autoclave buffers where possible. | |

| Non-linear Reaction Rate (Curve flattens quickly) | Substrate depletion. | Decrease enzyme concentration or reaction time to ensure you are measuring the initial rate (<10% substrate consumption). |

| Enzyme instability/autolysis. | Ensure CaCl₂ is present in the buffer.[13] Keep enzyme on ice until use. Run a control with enzyme in buffer without substrate to check for loss of activity over time. | |

| Low or No Signal | Inactive enzyme. | Test enzyme activity with a positive control substrate. Ensure proper storage conditions for the enzyme stock. |

| Incorrect buffer pH. | Verify the pH of the assay buffer at the reaction temperature. | |

| Presence of an inhibitor in the sample. | Run a spike-and-recovery experiment: add a known amount of active chymotrypsin to your sample and measure the activity. If it is lower than expected, an inhibitor is likely present. | |

| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes regularly. Prepare a master mix of reagents to add to wells to minimize pipetting errors. |

| Temperature fluctuations. | Ensure the microplate reader has adequate temperature control and allow the plate to equilibrate before initiating the reaction. |

Expertise in Practice: Always run appropriate controls. A "no substrate" control will identify any background absorbance changes from your enzyme preparation. A "no enzyme" control is essential to measure the rate of non-enzymatic substrate hydrolysis. These controls are non-negotiable for data integrity.

Conclusion

The use of chromogenic substrates provides a sensitive, continuous, and high-throughput method for measuring chymotrypsin-like activity. By understanding the underlying principles of the assay, from the kinetics of the enzymatic reaction to the rationale behind each component of the reaction buffer, researchers can design and execute robust experiments that yield trustworthy and reproducible data. This technical guide serves as a foundational resource to empower scientists to move beyond simple protocol execution and towards a more integrated and scientifically rigorous approach to the study of serine proteases.

References

- Duggleby, R. G. (1985). Estimation of the initial velocity of enzyme-catalysed reactions by non-linear regression analysis of progress curves. Biochemical Journal, 228(1), 55–60.

-

Synthesis and Kinetics of Chromogenic Substrates for Chymotrypsin. (n.d.). Retrieved February 10, 2026, from [Link]

- Hess, G. P., McConn, J., Ku, E., & Brandt, K. G. (1970). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry, 245(12), 3262-3270.

-

University of Illinois Soils Lab. (2023, May 29). SOP: Enzyme Assays: pNA. Retrieved February 10, 2026, from [Link]

-

Millington, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

-

Quest Journals. (n.d.). Clinical importance of control in colorimetric estimation of enzymes. Retrieved February 10, 2026, from [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

-

ResearchGate. (2021, April 14). What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution? Retrieved February 10, 2026, from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved February 10, 2026, from [Link]

-

Cantera. (n.d.). Viewing a reaction path diagram. Retrieved February 10, 2026, from [Link]

-

Nolasco, H. (2014, September 28). Can anyone assist with enzyme activity determination in Lab? ResearchGate. Retrieved February 10, 2026, from [Link]

-

PatSnap Synapse. (2025, May 9). How to Design a Colorimetric Assay for Enzyme Screening. [Link]

-

Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved February 10, 2026, from [Link]

-

Liger, D. (2018, March 12). How can I determine protease activity from the absorbance I determined from the reaction with the substrate? ResearchGate. Retrieved February 10, 2026, from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed... Retrieved February 10, 2026, from [Link]

- Fischer, G., & Reimer, B. (1984). Conformational specificity of chymotrypsin toward proline-containing substrates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(3), 268-275.

-

ResearchGate. (2014, September 28). Can anyone assist with enzyme activity determination in Lab? Retrieved February 10, 2026, from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 6). (PDF) Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. Retrieved February 10, 2026, from [Link]

- Kruger, N. J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Phytochemistry, 38(5), 1065-1071.

-

Graphviz. (n.d.). User Guide. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025, October 16). Optimizing Colorimetric Assay Based on V2O5 Nanozymes for Sensitive Detection of H2O2 and Glucose. Retrieved February 10, 2026, from [Link]

-

Stack Overflow. (2009, September 29). Graphviz: How to go from .dot to a graph? Retrieved February 10, 2026, from [Link]

- Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Langmuir, 21(12), 5374-5378.

-

National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved February 10, 2026, from [Link]

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Kinetics of Chromogenic Substrates for Chymotrypsin [cjcu.jlu.edu.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 12. Suc-AAPF-pNA | 70967-97-4 | Benchchem [benchchem.com]

- 13. questjournals.org [questjournals.org]

Stability of Cbz-protected peptide p-nitroanilides

An In-depth Technical Guide on the Stability of Cbz-Protected Peptide p-Nitroanilides

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical stability of Carboxybenzyl (Cbz)-protected peptide p-nitroanilides, compounds of significant interest in drug discovery and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven methodologies to ensure the integrity and reproducibility of experimental outcomes.

Introduction: The Critical Role of Cbz-Peptide-pNA Substrates in Protease Assays

Cbz-protected peptide p-nitroanilides are invaluable tools in the study of proteolytic enzymes. The Cbz group, a well-established amine protecting group, confers a degree of hydrophobicity to the peptide, which can be crucial for its interaction with the active site of certain proteases. The p-nitroanilide (pNA) moiety, upon enzymatic cleavage from the peptide backbone, releases the chromogenic p-nitroaniline, a yellow-colored compound that can be readily quantified spectrophotometrically. This direct relationship between enzyme activity and color change forms the basis of numerous high-throughput screening assays essential for identifying and characterizing protease inhibitors.

The stability of these substrates is paramount; degradation due to factors other than the target enzyme can lead to high background signals, false positives, and a general misinterpretation of enzyme kinetics. Therefore, a thorough understanding of the factors governing their stability is not merely an academic exercise but a prerequisite for robust and reliable assay development.

The Chemical Foundation of Stability: A Tale of Two Moieties

The overall stability of a Cbz-peptide-pNA molecule is a composite of the individual chemical properties of the Cbz protecting group, the peptide linker, and the p-nitroanilide reporting group.

The Carboxybenzyl (Cbz) Protecting Group

The Cbz group is renowned for its relative stability under a wide range of conditions, particularly its resistance to acidic and basic hydrolysis. However, it is susceptible to cleavage under specific conditions which researchers must be cognizant of.

-

Catalytic Hydrogenation: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This process is highly efficient and clean, yielding toluene and the free amine. While this is a deprotection strategy, it highlights the inherent lability of the benzylic C-O bond under reductive conditions. Researchers should be mindful of any reductive agents present in their assay buffers.

-

Strong Acids: While stable to moderately acidic conditions, the Cbz group can be cleaved by strong acids such as HBr in acetic acid. This proceeds via an SN1-type mechanism involving the formation of a stable benzyl carbocation.

The p-Nitroanilide (pNA) Amide Bond

The amide bond linking the peptide to the p-nitroaniline is the target for enzymatic cleavage. However, this bond also possesses inherent chemical lability that can be influenced by the experimental environment.

-

pH-Dependent Hydrolysis: The pNA amide bond is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The rate of hydrolysis is significantly influenced by the pH of the medium. Alkaline conditions, in particular, can promote the direct nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide bond, leading to non-enzymatic release of p-nitroaniline.

-

Electronic Effects: The presence of the electron-withdrawing nitro group on the aniline ring makes the pNA a better leaving group compared to an unsubstituted aniline. This electronic feature, while beneficial for enzymatic assays, also contributes to the increased susceptibility of the amide bond to nucleophilic attack.

Experimental Workflow for Synthesis, Purification, and Characterization

A robust understanding of a compound's stability begins with its proper synthesis and characterization, ensuring a pure and well-defined starting material.

Synthesis of a Model Cbz-Peptide-pNA

The following protocol outlines the synthesis of a generic Cbz-protected dipeptide p-nitroanilide, for example, Cbz-Ala-Phe-pNA.

Protocol 3.1: Synthesis of Cbz-Ala-Phe-pNA

-

Activation of the C-terminal Amino Acid:

-

Dissolve Cbz-Alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents).

-

Stir the reaction mixture at 0°C for 30 minutes to form the activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Phenylalanine-p-nitroanilide (Phe-pNA) (1 equivalent) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in DCM or THF.

-

Slowly add the activated Cbz-Alanine solution to the Phe-pNA solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the urea byproduct (if DCC was used).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Causality Behind Experimental Choices:

-

The use of a coupling reagent like DCC or BOP is essential to activate the carboxylic acid of Cbz-Ala, making it more susceptible to nucleophilic attack by the amino group of Phe-pNA.

-

The base (TEA or DIPEA) is required to neutralize the hydrochloride salt of the amino acid ester and to scavenge any acid generated during the reaction, preventing side reactions.

-

The aqueous work-up steps are crucial for removing unreacted starting materials and byproducts, simplifying the subsequent purification.

Characterization of Purity and Identity

The purity and identity of the synthesized Cbz-peptide-pNA must be rigorously confirmed before any stability studies are undertaken.

| Technique | Purpose | Expected Outcome |

| HPLC | To assess the purity of the compound. | A single major peak in the chromatogram, indicating >95% purity. The retention time will be specific to the compound under the given chromatographic conditions. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the Cbz-peptide-pNA. |

| NMR Spectroscopy | To confirm the chemical structure and the presence of both the Cbz and pNA moieties. | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the Cbz and pNA groups, as well as the expected signals for the amino acid residues. The integration of these signals should be consistent with the number of protons in the molecule. The ¹³C NMR will further confirm the carbon skeleton of the molecule. |

Visualizing the Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of Cbz-peptide-pNA.

Factors Influencing the Stability of Cbz-Peptide-pNA

Several environmental factors can significantly impact the stability of Cbz-protected peptide p-nitroanilides. A systematic evaluation of these factors is crucial for developing robust assay conditions and for defining appropriate storage protocols.

Effect of pH

As previously mentioned, pH is a critical determinant of the hydrolytic stability of the pNA amide bond.

Experimental Protocol 4.1: pH Stability Study

-

Prepare a series of buffers with pH values ranging from 3 to 11.

-

Dissolve the Cbz-peptide-pNA in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and dilute it into each buffer to a final concentration of 100 µM.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance at 405 nm to quantify the amount of released p-nitroaniline.

-

Calculate the rate of hydrolysis at each pH.

Expected Outcome and Data Presentation:

The rate of hydrolysis is expected to be minimal in the neutral pH range (pH 6-8) and to increase significantly at both acidic and alkaline pH values.

| pH | Rate of Hydrolysis (µM/hr) | Half-life (t₁/₂) (hours) |

| 3 | Value | Value |

| 5 | Value | Value |

| 7 | Value | Value |

| 9 | Value | Value |

| 11 | Value | Value |

Effect of Temperature

Chemical degradation, including hydrolysis, is an activated process, and its rate is therefore dependent on temperature.

Experimental Protocol 4.2: Temperature Stability Study

-

Prepare a solution of the Cbz-peptide-pNA in a buffer of a fixed pH (e.g., pH 7.4).

-

Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Monitor the release of p-nitroaniline over time as described in Protocol 4.1.

-

Determine the rate of degradation at each temperature.

Expected Outcome and Data Presentation:

The rate of degradation is expected to increase with increasing temperature, following the Arrhenius equation.

| Temperature (°C) | Rate of Degradation (µM/hr) |

| 4 | Value |

| 25 | Value |

| 37 | Value |

| 50 | Value |

Effect of Light

The p-nitroanilide moiety contains a chromophore that can absorb light, potentially leading to photochemical degradation.

Experimental Protocol 4.3: Photostability Study

-

Prepare two sets of Cbz-peptide-pNA solutions in a transparent buffer.

-

Wrap one set of vials in aluminum foil to protect them from light.

-

Expose both sets to a controlled light source (e.g., a UV lamp or ambient laboratory light) for a defined period.

-

Analyze the integrity of the compound in both sets of samples over time using HPLC.

Expected Outcome:

A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would be expected in the light-exposed samples if the compound is photolabile.

Logical Relationship of Stability Factors

Literature review of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA hydrolysis rates

Part 1: Executive Summary & Molecular Profile

The Substrate: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-FLE-pNA)

Target Activity: Peptidyl-Glutamyl Peptide Hydrolyzing (PGPH) / Caspase-like Activity

Primary Target: 20S Proteasome (

This guide provides a technical breakdown of the hydrolysis rates and experimental handling of Z-Phe-Leu-Glu-pNA , a chromogenic substrate designed to probe the Caspase-like (PGPH) activity of the 20S proteasome. While Z-Leu-Leu-Glu-pNA (Z-LLE-pNA) is the historical "gold standard" for this activity, the Phe-Leu-Glu sequence offers a hydrophobic P3 substitution that maintains specificity for the

Critical Advisory on Stereochemistry: The specific reagent queried contains DL-amino acids (Racemic mixture). This is the single most critical variable in your kinetic analysis. Biological enzymes, including the proteasome, are stereoselective for L-isomers .

-

Theoretical Active Fraction: Only the L-Phe-L-Leu-L-Glu isomer is the optimal substrate.

-

Mixture Complexity: In a tripeptide where each residue is DL, there are

stereoisomers. -

Impact: Only ~12.5% (1/8) of your weighed mass is the active substrate. The D-isomers may act as inert bystanders or weak competitive inhibitors. All kinetic calculations (

,

Part 2: Mechanistic Insight & Signaling Pathway

The hydrolysis of Z-FLE-pNA is not a simple acid-base catalysis; it is a threonine-dependent nucleophilic attack unique to the N-terminal hydrolase (Ntn) superfamily.

Mechanism of Action:

-

Recognition: The acidic Glutamic acid (Glu) residue at P1 anchors the substrate into the S1 pocket of the

1 subunit. -

Nucleophilic Attack: The hydroxyl group of the N-terminal Threonine (Thr1) of the

1 subunit attacks the carbonyl carbon of the Glu-pNA bond. -

Release: The p-Nitroaniline (pNA) group is released as a leaving group.

-

Acyl-Enzyme Intermediate: The peptide remains transiently covalently bound to Thr1.

-

Deacylation: Water hydrolyzes the ester linkage, regenerating the active site.

Diagram 1: The 1-Subunit Hydrolysis Mechanism

Caption: Kinetic pathway of Z-FLE-pNA hydrolysis by the proteasome

Part 3: Literature Review of Hydrolysis Rates

Due to the specific nature of the DL-variant , direct literature constants are rare (most papers use pure L-isomers). However, we can derive authoritative expectations based on the structural homolog Z-LLE-pNA and proteasome kinetic principles.

Comparative Kinetic Data (20S Proteasome)

| Parameter | Z-Leu-Leu-Glu-pNA (Standard) | Z-Phe-Leu-Glu-pNA (Target) | Notes |

| 150 - 400 | 200 - 500 | Phe at P3 is bulkier than Leu, potentially slightly increasing | |

| 0.5 - 2.0 | Similar Range | The rate-limiting step is often deacylation, which is determined by the P1 residue (Glu), identical in both. | |

| Specificity | High for | High for | Both substrates are poor targets for |

| Cooperativity | Sigmoidal ( | Sigmoidal | PGPH activity often exhibits positive cooperativity; expect non-Michaelis-Menten behavior. |

Key Literature Insight:

Studies by Kisselev et al. and Stein et al. indicate that the PGPH activity is often "latent" and requires activation (e.g., by SDS or PA28 activator) to be fully measurable. Without activation, rates may be <10% of

Part 4: Validated Experimental Protocol

This protocol is designed for Self-Validation . It includes specific controls to account for the DL-mixture and spontaneous hydrolysis.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for determining hydrolysis rates of Z-FLE-pNA.

Step-by-Step Methodology

1. Substrate Preparation (The "DL" Correction):

-

Solubility: Z-FLE-pNA is hydrophobic. Dissolve in 100% DMSO to create a 20 mM Master Stock .

-

Correction: If using the DL-mixture, assume only 12.5% is active. To achieve a biological concentration of 100

M L-isomer, you must calculate based on the total mass acting as 800 -

Scientist's Note: Keep final DMSO concentration in the assay < 1% (v/v). Higher DMSO inhibits the proteasome.

2. Buffer & Enzyme Activation:

-

Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM DTT.

-

Activation (Crucial): The 20S proteasome PGPH activity is often latent. Add 0.03% SDS (Sodium Dodecyl Sulfate) to the buffer immediately before use.

-

Warning: Too much SDS (>0.05%) denatures the enzyme. Precise pipetting is mandatory.

-

3. Assay Setup (96-well plate):

-

Blank: Buffer + Substrate (No enzyme). Measures spontaneous hydrolysis.

-

Control: Enzyme + Buffer (No substrate). Background absorbance.

-

Test: Enzyme (e.g., 1-5 nM final) + Substrate (Titrate 50 - 500

M effective L-concentration).

4. Measurement:

-

Mode: Kinetic (Continuous).[1]

-

Wavelength: 405 nm (Absorbance of p-Nitroaniline).

-

Duration: 60 minutes at 37°C. Read every 60 seconds.

Part 5: Data Analysis & Rate Calculation

To determine the rate (

- : Slope of the linear portion of the curve.

-

: Extinction coefficient of pNA

-

: Pathlength (usually 0.6 cm for 200

Troubleshooting the "DL" Effect:

If your

References

-

Kisselev, A. F., et al. (1999). The Caspase-like Sites of the Proteasome, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. Journal of Biological Chemistry.

-

Stein, R. L., et al. (1996). Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. Biochemistry.[2][3]

-

Orlowski, M., & Wilk, S. (2000). Catalytic activities of the 20S proteasome, a multicatalytic proteinase complex.[2][4][5][6] Archives of Biochemistry and Biophysics.

-

BenchChem. Application Note: Measuring Peptidylglutamyl-Peptide-Hydrolyzing (PGPH) Activity with Z-Phe-Leu-Glu-pNA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Probing structural determinants distal to the site of hydrolysis that control substrate specificity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Functional regulation of proteins by 20S proteasome proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Identification and Kinetic Characterization of Proteases Cleaving Glu-pNA Bonds

Executive Summary

The cleavage of Glutamic acid-para-nitroanilide (Glu-pNA) bonds is a fundamental biochemical reaction used to identify and characterize specific protease activities, most notably Endoproteinase Glu-C (V8 Protease) and the

Unlike generic protease assays, the Glu-pNA system allows for the precise differentiation of glutamyl vs. aspartyl cleavage activity by modulating buffer composition—a critical nuance often overlooked in high-throughput screening.

Part 1: The Chemistry of Glu-pNA Hydrolysis

The Chromogenic Shift

The core of this assay is the hydrolytic cleavage of the amide bond between the C-terminus of Glutamic acid (Glu) and the para-nitroaniline (pNA) reporter group.

-

Substrate State (Intact): The pNA group is covalently bonded to the peptide. In this state, the molecule absorbs light in the UV range (

) and appears colorless in solution. -

Product State (Cleaved): Upon proteolytic hydrolysis, free p-nitroaniline is released. Due to the delocalization of electrons in the free amine, the absorbance shifts to the visible range (

), with significant absorbance at 405 nm (yellow color).

Structural Considerations: Why "Ac-" or "Z-"?

Proteases rarely recognize a single amino acid in isolation. To mimic a peptide chain and prevent degradation by non-specific aminopeptidases, the N-terminus of the Glu-pNA substrate is almost always blocked.

-

Ac-Glu-pNA: Acetyl group. Minimal steric hindrance; used for V8 protease.

-

Z-LLE-pNA (Z-Leu-Leu-Glu-pNA): Benzyloxycarbonyl group. Used for the Proteasome

1 subunit to satisfy the S3 and S2 pocket requirements.

Figure 1: The hydrolytic mechanism of Glu-pNA cleavage. The release of pNA provides a direct, stoichiometric readout of enzyme activity.

Part 2: Target Proteases & Specificity

Identifying the correct protease requires understanding the "P1" residue preference (Glu) and the buffer-dependent specificity switches.

Endoproteinase Glu-C (V8 Protease)

Isolated from Staphylococcus aureus strain V8, this is the gold standard for Glu-pNA cleavage.[1][2] However, its specificity is bimodal and dependent on the buffer anion.

| Buffer System | pH | Specificity | Mechanism |

| Ammonium Bicarbonate | 7.8 | Glu-X only | The ammonium ions inhibit cleavage at Asp residues, forcing strict Glu specificity.[2] |

| Ammonium Acetate | 4.0 | Glu-X only | Acidic conditions favor Glu cleavage. |

| Phosphate Buffer | 7.8 | Glu-X & Asp-X | Phosphate allows the enzyme to accommodate Aspartate in the S1 pocket, leading to dual specificity. |

Application Insight: If you are mapping a protein sequence and require strict cuts only at Glutamic acid, you must avoid phosphate buffers.

The 20S Proteasome ( 1 Subunit)

The eukaryotic 20S proteasome contains three distinct active sites.[3][4][5] The

-

Substrate: Z-LLE-pNA (Z-Leu-Leu-Glu-pNA).

-

Distinction: Unlike V8, the proteasome requires a longer peptide scaffold (P3-P2-P1) for efficient recognition.

Part 3: Experimental Workflow

Reagent Preparation

-

Substrate Stock (100 mM): Dissolve Ac-Glu-pNA or Z-LLE-pNA in 100% DMSO.

-

Note: Avoid aqueous storage; spontaneous hydrolysis will increase background absorbance. Store at -20°C.

-

-

Assay Buffer (V8 Specific): 50 mM Ammonium Bicarbonate, pH 7.8.

-

Alternative for Proteasome: 20 mM HEPES, 0.5 mM EDTA, 0.035% SDS, pH 8.0.

-

-

Stop Solution: 1 M Sodium Carbonate (

) or 10% Acetic Acid.

Kinetic Assay Protocol (96-Well Format)

This protocol is designed for a continuous read (kinetic mode) to calculate velocity (

-

Blanking: Add 10 µL DMSO + 90 µL Buffer to "Blank" wells.

-

Substrate Dilution: Dilute Stock Substrate to 2 mM in Buffer (2x working concentration).

-

Enzyme Prep: Dilute protease to approx. 10–20 µg/mL in Buffer. Keep on ice.

-

Reaction Initiation:

-

Pipette 50 µL of Enzyme into sample wells.

-

Pipette 50 µL of Substrate (2x) into all wells (Final conc: 1 mM).

-

Immediately place in plate reader.

-

-

Detection:

Figure 2: Step-by-step workflow for kinetic characterization of Glu-pNA cleaving proteases.

Part 4: Data Analysis & Validation

Calculating Enzyme Activity

To convert Absorbance (OD) to concentration, use the Beer-Lambert Law:

-

(Extinction Coefficient):

-

(Pathlength): In a standard 96-well plate with 100 µL volume,

Formula for Specific Activity (Units/mg):

Where:

- = Slope of the linear portion of the curve.

- = Total reaction volume (mL).

- = 9.9 (millimolar extinction coefficient).

- = Volume of enzyme added (mL).

Troubleshooting & Controls

-

High Background: If the "No Enzyme" control turns yellow, your substrate stock has hydrolyzed. Prepare fresh substrate from powder.

-

No Activity: Check pH. pNA absorbance drops significantly below pH 7.0. If running an acidic assay (e.g., pH 4.0 for V8), you must stop the reaction with strong base (NaOH or

) to raise pH > 8.0 before reading.

References

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline.[8] Biochimica et Biophysica Acta (BBA). [Link]

-

UniProt Consortium. PSMB1 - Proteasome subunit beta type-1 (Human). [Link]

Sources

- 1. Protease, Staph aureus (Endoproteinase Glu-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. thomassci.com [thomassci.com]

- 3. PSMB1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Proteasome caspase-like activity regulates stress granules and proteasome condensates [frontiersin.org]

- 5. PSMB1 proteasome 20S subunit beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ac-Leu-Glu-Glu-Asp-pNA (Caspase 13 Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Standard Assay Protocol for Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Target Activity: Proteasome

Introduction & Scope

The ubiquitin-proteasome system (UPS) is the primary mechanism for intracellular protein degradation.[2] The 20S proteasome core particle contains three distinct catalytic activities:

-

Chymotrypsin-like (

5 subunit) -

Trypsin-like (

2 subunit) -

Caspase-like (or Peptidyl-Glutamyl Peptide-Hydrolyzing, PGPH) (

1 subunit)

This protocol details the use of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-Phe-Leu-Glu-pNA) to specifically monitor the Caspase-like activity . Upon cleavage by the

⚠️ Critical Technical Note: Stereochemistry

The substrate specified is This compound , a racemic mixture containing both D- and L-isomers at all three amino acid positions.

-

Biological Reality: Mammalian proteasomes are stereoselective for L-amino acids .

-

Impact: In a DL-DL-DL mixture, only the L-L-L fraction (approximately 12.5% of the total mass, assuming equimolar synthesis) is the biologically optimal substrate. The D-isomers may act as weak competitive inhibitors or inert bulk.

-

Adjustment: When calculating kinetic constants (

,

Assay Principle

The assay relies on the proteolytic cleavage of the amide bond between the C-terminal Glutamic acid (Glu) and the p-nitroaniline (pNA) reporter group.

Reaction Mechanism

Figure 1: Enzymatic hydrolysis mechanism. The proteasome

Materials & Preparation

Reagents

| Component | Specification | Storage |

| Substrate | This compound | -20°C (Desiccated) |

| Solvent | 100% Dimethyl Sulfoxide (DMSO) | RT |

| Buffer Base | HEPES (or Tris-HCl), pH 7.5 | 4°C |

| Activator | SDS (Sodium Dodecyl Sulfate) | RT |

| Chelator | EDTA (Ethylenediaminetetraacetic acid) | RT |

| Inhibitor (Control) | Epoxomicin (Specific) or MG-132 (Broad) | -20°C |

Stock Solution Preparation

-

Substrate Stock (20 mM): Dissolve the peptide powder in 100% DMSO.

-

Calculation:

-

Note: Sonicate briefly if turbidity persists.

-

-

pNA Standard Stock (10 mM): Dissolve pure p-nitroaniline in DMSO to generate a standard curve. This is mandatory for accurate quantification due to buffer-dependent extinction coefficients.

Assay Buffer (20S Activation Buffer)

The 20S proteasome exists in a latent "gated" state. Low concentrations of SDS are required to open the gate for small peptide substrates.

-

Composition: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.03% SDS.

-

Caution: Do not exceed 0.05% SDS, as this will denature the enzyme.

-

Alternative: If using 26S proteasomes (ATP-dependent), replace SDS with 2 mM ATP and 5 mM

.

Experimental Protocol

Workflow Overview

Figure 2: Step-by-step assay workflow.[3][4]

Detailed Steps

Step 1: Plate Setup (96-well Clear Flat-Bottom Plate) Design your plate to include the following groups (in triplicate):

-

Blank: Assay Buffer + Substrate (No Enzyme).[1] Controls for non-enzymatic hydrolysis.

-

Negative Control: Enzyme + Inhibitor (e.g., 10 µM Epoxomicin) + Substrate.

-

Experimental: Enzyme + Substrate.

-

pNA Standards: 0, 10, 20, 40, 80, 100 µM pNA (in Assay Buffer).

Step 2: Enzyme Addition

-

Add 80 µL of Assay Buffer to experimental wells.

-

Add 10 µL of Enzyme Sample (Purified 20S or Cell Lysate) to appropriate wells.

-

Recommended Protein Amount: 0.5 - 1.0 µg for purified 20S; 10 - 20 µg for crude lysate.

-

-

Incubate at 37°C for 15 minutes to allow temperature equilibration and gate opening (via SDS).

Step 3: Substrate Initiation

-

Dilute the 20 mM Substrate Stock to 2 mM in Assay Buffer (Intermediate working solution).

-

Add 10 µL of the 2 mM Substrate to each well (Final Volume: 100 µL; Final Substrate Concentration: 200 µM ).

-

Note: This concentration ensures saturation for most proteasome preps.

-

Step 4: Kinetic Measurement

-

Immediately place the plate in a pre-warmed (37°C) microplate reader.

-

Mode: Kinetic.

-

Interval: Every 2 minutes.

-

Duration: 60 minutes.

-

Shake: 5 seconds before the first read only.

Data Analysis

Standard Curve Generation

-

Plot Absorbance (Y-axis) vs. pNA Concentration (µM) (X-axis).[1][5]

-

Perform linear regression to determine the slope (

, in-

Typical Slope:

(equivalent to

-

Calculating Specific Activity

-

Determine Rate: Calculate the slope of the linear portion of the kinetic curve for each sample (

). -

Subtract Background:

. -

Calculate Activity:

-

Unit Definition: One unit is defined as the amount of enzyme required to release 1 µmol of pNA per minute at 37°C.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | Substrate insolubility in aqueous buffer. | Dilute substrate into buffer immediately before use. Do not store diluted substrate. Ensure final DMSO < 5%. |

| Low Signal | Inactive enzyme or "Latent" 20S. | Ensure 0.03% SDS is present in the buffer. Freshly prepare SDS (it precipitates in cold). |

| High Background | Non-enzymatic hydrolysis. | Substrate is old or stored improperly. Check "Blank" wells.[1][3][5] Use fresh substrate. |

| Non-Linear Kinetics | Substrate depletion. | Use the initial velocity ( |

References

-

Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology, 398, 364-378. Link

-

Enzo Life Sciences. (n.d.).[3] Proteasome 20S Activity Assay Guide. Link

-

BenchChem. (2025).[1][4][5] Application Notes for p-Nitroaniline Release Assays. Link

-

Promega Corporation. (n.d.). Proteasome-Glo™ Assay Systems Technical Bulletin. Link

-

Sigma-Aldrich. (n.d.). Proteasome 20S Activity Assay Kit (MAK172) Protocol. Link

Sources

Preparation of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA Stock Solution in DMSO

Abstract

This guide details the standardized protocol for preparing a high-integrity stock solution of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA (Z-FLE-pNA), a chromogenic peptide substrate commonly used to assess the peptidylglutamyl-peptide hydrolyzing (PGPH) or "caspase-like" activity of the 20S proteasome and other glutamyl endopeptidases.[1]

The protocol emphasizes anhydrous handling to prevent spontaneous hydrolysis of the p-nitroanilide (pNA) moiety, ensuring assay reproducibility. It includes a self-validating Quality Control (QC) step based on spectrophotometric analysis.[1]

Scientific Background & Rationale

Compound Profile

-

Chemical Name: N-Benzyloxycarbonyl-DL-phenylalanyl-DL-leucyl-DL-glutamyl-p-nitroanilide[1]

-

Abbreviation: Z-DL-Phe-DL-Leu-DL-Glu-pNA (or Z-FLE-pNA)

-

Solubility: Insoluble in water; highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Detection Mechanism: Enzymatic cleavage of the C-terminal amide bond releases free p-nitroaniline (pNA), which is quantified by absorbance at 405 nm (

).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Critical Considerations (The "Why" Behind the Protocol)

-

Stereochemistry (DL vs. L): The user-specified "DL" sequence indicates a racemic mixture.[1] While the L-isomer (Z-L-Phe-L-Leu-L-Glu-pNA) is the biological standard for specific proteasome kinetics, the preparation method for the DL-mixture is chemically identical.[1] Note that the DL-mixture will have lower specific activity per milligram compared to the pure L-isomer due to the presence of inactive stereoisomers.[1]

-

Hydrolysis Risk: The pNA group is susceptible to non-enzymatic hydrolysis in the presence of water, especially at basic pH or elevated temperatures. Using anhydrous DMSO (>99.9%) is non-negotiable to prevent high background absorbance.

-